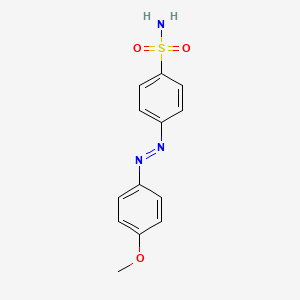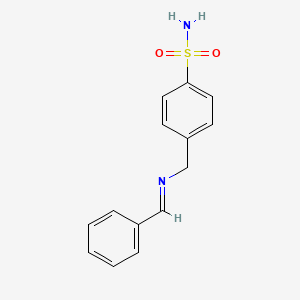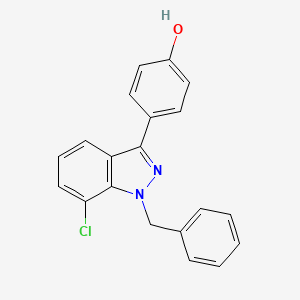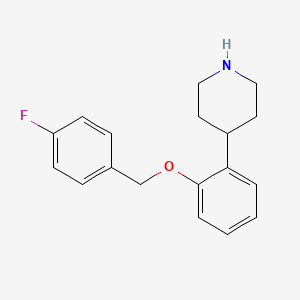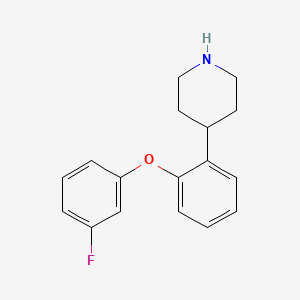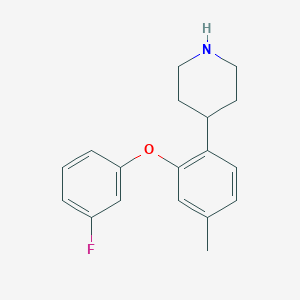
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, in particular, has a phenol group attached to the indazole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
In an industrial setting, the production of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the indazole ring or the phenol group.
Substitution: The chlorine atom on the indazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indazole ring or phenol group.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A basic indazole structure without additional substituents.
2H-indazole: Another form of indazole with different tautomeric properties.
4-(1-butyl-1H-indazol-3-yl)phenol: Similar to the target compound but without the chlorine atom.
Uniqueness
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is unique due to the presence of the chlorine atom on the indazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
680613-52-9 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(1-butyl-7-chloroindazol-3-yl)phenol |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-11-20-17-14(5-4-6-15(17)18)16(19-20)12-7-9-13(21)10-8-12/h4-10,21H,2-3,11H2,1H3 |
InChI Key |
NPAAZPFDWTWFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC=C2Cl)C(=N1)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



